molecular formula C29H32N2O6 B10960242 Ethyl 2,7,7-trimethyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2,7,7-trimethyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B10960242
M. Wt: 504.6 g/mol
InChI Key: SDTZXIWSFHGHMC-UHFFFAOYSA-N
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Description

ETHYL 2,7,7-TRIMETHYL-4-{4-[(4-METHYLBENZYL)OXY]-3-NITROPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound with the molecular formula C29H33NO4. This compound is known for its unique structural features, which include a quinoline core, a nitrophenyl group, and an ethyl ester moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2,7,7-TRIMETHYL-4-{4-[(4-METHYLBENZYL)OXY]-3-NITROPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions The starting materials often include substituted anilines, which undergo cyclization reactions to form the quinoline coreThe reaction conditions usually involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for higher efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2,7,7-TRIMETHYL-4-{4-[(4-METHYLBENZYL)OXY]-3-NITROPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

ETHYL 2,7,7-TRIMETHYL-4-{4-[(4-METHYLBENZYL)OXY]-3-NITROPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2,7,7-TRIMETHYL-4-{4-[(4-METHYLBENZYL)OXY]-3-NITROPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress levels. The quinoline core may interact with DNA or proteins, influencing cellular functions and signaling pathways. These interactions contribute to the compound’s biological activities and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2,7,7-TRIMETHYL-4-{4-[(4-METHYLBENZYL)OXY]-3-NITROPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The ethyl ester moiety also influences its solubility and pharmacokinetic properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C29H32N2O6

Molecular Weight

504.6 g/mol

IUPAC Name

ethyl 2,7,7-trimethyl-4-[4-[(4-methylphenyl)methoxy]-3-nitrophenyl]-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C29H32N2O6/c1-6-36-28(33)25-18(3)30-21-14-29(4,5)15-23(32)27(21)26(25)20-11-12-24(22(13-20)31(34)35)37-16-19-9-7-17(2)8-10-19/h7-13,26,30H,6,14-16H2,1-5H3

InChI Key

SDTZXIWSFHGHMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC4=CC=C(C=C4)C)[N+](=O)[O-])C(=O)CC(C2)(C)C)C

Origin of Product

United States

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